molecular formula C17H19NO5S B13378205 2-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid

2-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13378205
M. Wt: 349.4 g/mol
InChI Key: ISHDJFPULOHTAQ-UHFFFAOYSA-N
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Description

2-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound with a complex structure, characterized by the presence of a benzoic acid core substituted with a sulfonylamino group and a propoxyphenyl group

Properties

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

2-[(3-methyl-4-propoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C17H19NO5S/c1-3-10-23-16-9-8-13(11-12(16)2)24(21,22)18-15-7-5-4-6-14(15)17(19)20/h4-9,11,18H,3,10H2,1-2H3,(H,19,20)

InChI Key

ISHDJFPULOHTAQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of 3-methyl-4-propoxyphenylamine followed by coupling with 2-aminobenzoic acid. The reaction conditions often require the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Catalysts like aluminum chloride or iron(III) chloride in the presence of halogens or nitrating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzoic acid derivatives.

Scientific Research Applications

2-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propoxyphenyl group may enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-Methyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid
  • 2-{[(3-Methyl-4-ethoxyphenyl)sulfonyl]amino}benzoic acid
  • 2-{[(3-Methyl-4-butoxyphenyl)sulfonyl]amino}benzoic acid

Uniqueness

2-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The propoxy group, in particular, may influence the compound’s solubility and interaction with biological membranes, distinguishing it from other similar compounds.

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